molecular formula C6H11IO2 B139702 Iodomethyl pivalate CAS No. 53064-79-2

Iodomethyl pivalate

Cat. No. B139702
Key on ui cas rn: 53064-79-2
M. Wt: 242.05 g/mol
InChI Key: PELJISAVHGXLAL-UHFFFAOYSA-N
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Patent
US05470845

Procedure details

Sodium iodide (dried) (15.0 g, 100 mmol) was added in one portion to a solution of 2,2-dimethylpropanoic acid, chloromethyl ester (10.0 g, 66.7 mmol) in dry acetonitrile (80 mL) at RT under argon. The heterogeneous reaction was stirred at RT for 6 h, then concentrated in vacuo. The residue was partitioned between toluene (150 mL) and 5% sodium bisulfite (40 mL). The organic layer was washed with 5% sodium bisulfite (40 mL) and water (20 mL), then dried over MgSO4. Evaporation gave title iodide (12.1 g, 75%) as a pale yellow oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].[CH3:3][C:4]([CH3:11])([CH3:10])[C:5]([O:7][CH2:8]Cl)=[O:6]>C(#N)C>[CH3:3][C:4]([CH3:11])([CH3:10])[C:5]([O:7][CH2:8][I:1])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
CC(C(=O)OCCl)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The heterogeneous reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between toluene (150 mL) and 5% sodium bisulfite (40 mL)
WASH
Type
WASH
Details
The organic layer was washed with 5% sodium bisulfite (40 mL) and water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(C(=O)OCI)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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